A Technical Guide to 4-Chloro-2-methoxypyridine-3-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 4-Chloro-2-methoxypyridine-3-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery
This document provides an in-depth technical overview of 4-Chloro-2-methoxypyridine-3-carbaldehyde, a key heterocyclic building block for professionals in chemical research and pharmaceutical development. We will explore its core chemical properties, reactivity, synthetic utility, and best practices for its handling and application, moving beyond a simple datasheet to offer field-proven insights into its strategic use.
Core Compound Profile: Physicochemical and Spectroscopic Data
4-Chloro-2-methoxypyridine-3-carbaldehyde is a highly functionalized pyridine derivative. The specific arrangement of an aldehyde, a chloro group, and a methoxy group on the pyridine scaffold makes it a synthetically valuable intermediate.[1] Its utility is particularly noted in the construction of complex molecules, where it is classified as a "Protein Degrader Building Block," indicating its relevance in cutting-edge therapeutic design.[2]
Key Identifiers and Properties
All quantitative data are summarized in the table below for ease of reference. Purity levels are typically offered at 95% or higher, suitable for most synthetic applications.[2][3][4]
| Property | Value | Source(s) |
| CAS Number | 1008451-58-8 | [2][3] |
| Molecular Formula | C₇H₆ClNO₂ | [2][3][5] |
| Molecular Weight | 171.58 g/mol | [3] |
| Synonyms | 4-Chloro-2-Methoxynicotinaldehyde, 4-Chloro-2-methoxy-3-pyridinecarboxaldehyde | [3][5] |
| Typical Purity | ≥95% - 98% | [2][3][4] |
| Physical Form | Solid | |
| Appearance | Light yellow solid (inferred from analogues) | [1] |
| Melting Point | 78-81 °C (for the related 6-chloro isomer) |
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this exact compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.
-
¹H NMR: The most characteristic signal will be the aldehyde proton, appearing as a singlet significantly downfield, expected around δ 9.9-10.2 ppm. The two aromatic protons on the pyridine ring will appear in the δ 7.0-8.5 ppm region. The methoxy group will present as a sharp singlet around δ 3.9-4.1 ppm.
-
¹³C NMR: The carbonyl carbon of the aldehyde is the most deshielded, with an expected chemical shift in the δ 190-195 ppm range.[6][7] Carbons attached to the electronegative oxygen and chlorine atoms, along with the other aromatic carbons, will resonate in the δ 110-165 ppm region. The methoxy carbon will appear upfield, typically around δ 55-60 ppm.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of the aromatic aldehyde will be prominent between 1680-1710 cm⁻¹. C-H stretching from the aldehyde group may be visible as a pair of weak bands around 2850 and 2750 cm⁻¹. Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region, while the C-O-C stretch of the methoxy group will show a strong band around 1250 cm⁻¹.
Reactivity and Strategic Synthetic Utility
The value of 4-Chloro-2-methoxypyridine-3-carbaldehyde lies in the distinct reactivity of its three functional groups, which can be addressed selectively to build molecular complexity. This trifecta of reactivity makes it an indispensable tool for creating structural diversity in drug discovery programs.[1]
The Aldehyde: A Gateway to Diverse Functionalities
The aldehyde group is a versatile handle for a wide array of classical transformations, including:
-
Reductive Amination: A cornerstone of medicinal chemistry for introducing amine-containing side chains.
-
Nucleophilic Additions: Reaction with Grignard or organolithium reagents to form secondary alcohols.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of alkenes.
-
Oxidation: Conversion to the corresponding carboxylic acid, providing another key functional handle.
-
Reduction: Transformation to a primary alcohol.
The Aryl Chloride: A Handle for C-C and C-N Bond Formation
The chlorine atom at the 4-position is a reliable site for metal-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalytic systems have made their use routine and advantageous due to the lower cost and greater availability of chlorinated starting materials. Key applications include:
-
Suzuki-Miyaura Coupling: For the introduction of aryl or vinyl groups.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, crucial for synthesizing many pharmaceutical cores.
-
Sonogashira Coupling: For the installation of alkyne moieties, though this may require more forcing conditions than with heavier halides.[1]
The Substituted Pyridine Core
The pyridine ring itself, substituted with an electron-donating methoxy group and two electron-withdrawing groups (chloro and aldehyde), possesses a unique electronic profile that influences its reactivity and its properties as a pharmacophore. The presence of heteroatoms is known to improve physicochemical properties like solubility, a critical aspect of drug design.[8]
Caption: Key synthetic transformations of 4-Chloro-2-methoxypyridine-3-carbaldehyde.
Exemplar Synthesis and Purification Workflow
While multiple synthetic routes can be envisioned, a common and effective strategy for producing substituted pyridine carbaldehydes involves a Vilsmeier-Haack type formylation reaction. This approach is chosen for its reliability and use of common laboratory reagents.
Proposed Synthetic Protocol: Vilsmeier-Haack Formylation
This protocol describes the formylation of a 4-chloro-2-methoxypyridine precursor. The causality behind this choice is the high regioselectivity often observed in Vilsmeier-Haack reactions on electron-rich aromatic systems, where the methoxy group acts as an activating and ortho-directing group.
Step-by-Step Methodology:
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
To a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30-45 minutes until the Vilsmeier reagent (a crystalline solid or thick slurry) forms.
-
-
Formylation Reaction:
-
Dissolve the starting material, 4-chloro-2-methoxypyridine (1.0 equiv.), in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add the solution of the pyridine precursor dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After addition, remove the ice bath and heat the reaction mixture to 60-70 °C for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature, then pour it slowly and carefully onto crushed ice. This step hydrolyzes the intermediate iminium salt and neutralizes excess reagents.
-
Basify the aqueous solution to pH 8-9 using a saturated sodium bicarbonate solution or dilute sodium hydroxide.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
Caption: Workflow for the synthesis and purification of the target compound.
Safety, Handling, and Storage
| Hazard Class (Predicted) | Precautionary Statement | Source(s) for Analogue |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | [11] |
| Skin Corrosion/Irritation | Causes skin irritation. | [11][12] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [11][12] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [11][12] |
Recommended Procedures:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[13][14] Ensure that an eyewash station and safety shower are readily accessible.[11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[13][15]
-
Handling: Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][15] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]
Conclusion
4-Chloro-2-methoxypyridine-3-carbaldehyde stands out as a high-value, versatile building block for chemical synthesis. Its strategically placed functional groups offer orthogonal reactivity, enabling the efficient construction of complex molecular architectures. For researchers and scientists in drug discovery, its role as an intermediate for sophisticated scaffolds, including protein degraders, makes it a compound of significant interest. Adherence to the synthetic strategies and safety protocols outlined in this guide will empower researchers to effectively and safely leverage its full chemical potential.
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An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses Procedure. [Link]
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Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. researchgate.net. [Link]
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